molecular formula C9H11N3O4 B3016610 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid CAS No. 2375269-99-9

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B3016610
CAS No.: 2375269-99-9
M. Wt: 225.204
InChI Key: BOPBINYCBCTAFK-IZLXSQMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.204. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of β-Amino Acid Derivatives and β-Dipeptides

    • The compound has been used in the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This synthesis is notable for the production of enantiomeric β-amino acids and the self-condensation and coupling of these acids to form bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
  • Role in the Discovery of Novel Natural Compounds

    • A cyclobutane-type norlignan (peperotetraphin) and a novel phenylpropanoid were isolated from Peperomia tetraphylla, with the structure determination aided by various spectroscopic methods, including 1D- and 2D-NMR techniques. This discovery contributes to the understanding of naturally occurring cyclobutane-type norlignans and their potential applications (Li et al., 2007).
  • Synthesis of Isoxazole-Annotated Heterocycles

    • The compound has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazole-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
  • Development of Heterocyclic Derivatives

    • The compound has been part of reactions leading to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific catalytic and oxidative carbonylation conditions (Bacchi et al., 2005).

Safety and Hazards

The safety information for 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid indicates that it has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBINYCBCTAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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